molecular formula C8H7IN2O3 B14811418 3-Cyclopropoxy-5-iodo-2-nitropyridine

3-Cyclopropoxy-5-iodo-2-nitropyridine

Cat. No.: B14811418
M. Wt: 306.06 g/mol
InChI Key: IJROEEZGTVWWNQ-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-iodo-2-nitropyridine is a substituted pyridine derivative characterized by three distinct functional groups: a nitro group at position 2, an iodine atom at position 5, and a cyclopropoxy moiety at position 2. Its molecular formula is C₈H₇IN₂O₃, with a molecular weight of 322.06 g/mol. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents. The nitro group contributes to electron-withdrawing effects, influencing both reactivity and intermolecular interactions .

Properties

Molecular Formula

C8H7IN2O3

Molecular Weight

306.06 g/mol

IUPAC Name

3-cyclopropyloxy-5-iodo-2-nitropyridine

InChI

InChI=1S/C8H7IN2O3/c9-5-3-7(14-6-1-2-6)8(10-4-5)11(12)13/h3-4,6H,1-2H2

InChI Key

IJROEEZGTVWWNQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC(=C2)I)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-iodo-2-nitropyridine typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The iodination and cyclopropoxylation steps follow, using appropriate reagents and conditions to introduce the iodine and cyclopropoxy groups.

Industrial Production Methods

Industrial production methods for 3-Cyclopropoxy-5-iodo-2-nitropyridine are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-iodo-2-nitropyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for hydrogenation reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution: Products with different functional groups replacing the iodine atom.

    Reduction: 3-Cyclopropoxy-5-amino-2-nitropyridine.

    Oxidation: Products with oxidized cyclopropoxy groups.

Scientific Research Applications

3-Cyclopropoxy-5-iodo-2-nitropyridine is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving the interaction of nitropyridine derivatives with biological systems.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-iodo-2-nitropyridine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various molecular pathways, depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
3-Cyclopropoxy-5-iodo-2-nitropyridine 2-NO₂, 3-O-C₃H₅ (cyclopropyl), 5-I C₈H₇IN₂O₃ 322.06 High steric hindrance, strong electron-withdrawing effects
2-Chloro-5-methyl-3-nitropyridine 2-Cl, 3-NO₂, 5-CH₃ C₆H₅ClN₂O₂ 186.57 Chlorine enhances reactivity in cross-coupling; methyl improves solubility
2-Methoxy-4-methyl-5-nitropyridine 2-OCH₃, 4-CH₃, 5-NO₂ C₇H₈N₂O₃ 168.15 Methoxy group reduces steric bulk compared to cyclopropoxy
2-Amino-5-nitropyridine 2-NH₂, 5-NO₂ C₅H₅N₃O₂ 155.11 Amino group enables hydrogen bonding; nitro stabilizes aromaticity

Key Observations :

  • Electronic Effects : The iodine atom at position 5 increases polarizability and electrophilicity compared to chloro or methyl substituents, favoring halogen-bonding interactions in crystal packing .
  • Synthetic Accessibility: Analogs like 2-chloro-5-methyl-3-nitropyridine are synthesized via chlorination of hydroxy precursors (e.g., using thionyl chloride ), whereas cyclopropoxy groups may require nucleophilic substitution with cyclopropanol under basic conditions .

Physicochemical Properties

Limited experimental data exist for the target compound, but comparisons can be inferred:

Property 3-Cyclopropoxy-5-iodo-2-nitropyridine 2-Chloro-5-methyl-3-nitropyridine 2-Methoxy-4-methyl-5-nitropyridine
Melting Point Not reported 98–100°C 72–74°C
Solubility Low (non-polar solvents) Moderate in CH₂Cl₂ High in polar aprotic solvents
Hydrogen Bonding C–H⋯O (weak) C–H⋯O (crystal stabilization) OCH₃ participates in H-bonding

Insights :

  • The iodine atom’s large size likely reduces solubility in polar solvents compared to chloro or methoxy analogs.
  • Nitro groups in all compounds enhance thermal stability, as seen in higher melting points for nitro-substituted pyridines .

Spectroscopic Data

While infrared (IR) and Raman data for the target compound are unavailable, analogs provide benchmarks:

  • Nitro Group Stretching : Strong IR absorption near 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) is expected, consistent with nitropyridines .
  • C–I Stretching : A distinct signal near 500 cm⁻¹ in Raman spectroscopy differentiates it from chloro analogs .

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